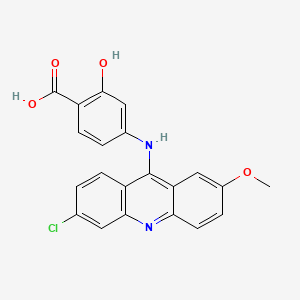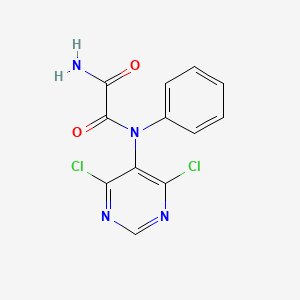
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of acridine derivatives This compound is known for its unique chemical structure, which includes a chloro-substituted acridine moiety linked to a hydroxybenzoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-methoxyacridine, which is then reacted with 4-amino-2-hydroxybenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridine compounds.
Wissenschaftliche Forschungsanwendungen
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe for DNA and RNA studies due to its ability to intercalate between nucleic acid base pairs.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific DNA sequences in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid primarily involves its interaction with nucleic acids. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as transcription and replication. This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinacrine: Another acridine derivative with similar DNA intercalating properties.
Acriflavine: Known for its use as an antiseptic and its ability to bind to DNA.
Proflavine: Used in biological staining and as an antiseptic.
Uniqueness
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted acridine moiety with a hydroxybenzoic acid group enhances its ability to interact with nucleic acids and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
5409-68-7 |
|---|---|
Molekularformel |
C21H15ClN2O4 |
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c1-28-13-4-7-17-16(10-13)20(14-5-2-11(22)8-18(14)24-17)23-12-3-6-15(21(26)27)19(25)9-12/h2-10,25H,1H3,(H,23,24)(H,26,27) |
InChI-Schlüssel |
PLQLHEGROOQNRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C=C4)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)





![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)




![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)
